molecular formula C6H5ClFNO2S B13355655 4-Amino-2-chloro-benzenesulfonyl fluoride CAS No. 33719-28-7

4-Amino-2-chloro-benzenesulfonyl fluoride

Cat. No.: B13355655
CAS No.: 33719-28-7
M. Wt: 209.63 g/mol
InChI Key: LCJHOCQPXFYMHA-UHFFFAOYSA-N
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Description

4-Amino-2-chlorobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H5ClFNO2S and a molecular weight of 209.63 g/mol . This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-Amino-2-chlorobenzene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the chlorine–fluorine exchange of arenesulfonyl chloride in the presence of an aqueous solution of potassium fluoride (KF) or potassium bifluoride (KHF2) . Another method utilizes phase transfer catalysts, such as KF and 18-crown-6-ether in acetonitrile, to facilitate the reaction . These methods offer mild reaction conditions and are relatively easy to operate, making them suitable for both laboratory and industrial production.

Chemical Reactions Analysis

4-Amino-2-chlorobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium fluoride, acetonitrile, and phase transfer catalysts . The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.

Comparison with Similar Compounds

4-Amino-2-chlorobenzene-1-sulfonyl fluoride can be compared with other sulfonyl fluoride-containing compounds, such as:

The uniqueness of 4-Amino-2-chlorobenzene-1-sulfonyl fluoride lies in its specific reactivity and the presence of both amino and chloro substituents, which provide additional sites for chemical modification and functionalization.

Properties

CAS No.

33719-28-7

Molecular Formula

C6H5ClFNO2S

Molecular Weight

209.63 g/mol

IUPAC Name

4-amino-2-chlorobenzenesulfonyl fluoride

InChI

InChI=1S/C6H5ClFNO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H,9H2

InChI Key

LCJHOCQPXFYMHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)Cl)S(=O)(=O)F

Origin of Product

United States

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